2-(1-Phenylethyl)-1,2,3,4-tetrahydropyrazino[1,2-A][1,3]benzimidazole
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Overview
Description
2-(1-Phenylethyl)-1,2,3,4-tetrahydropyrazino[1,2-A][1,3]benzimidazole is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of 2-(1-Phenylethyl)-1,2,3,4-tetrahydropyrazino[1,2-A][1,3]benzimidazole typically involves the condensation of ortho-phenylenediamine with benzaldehyde derivatives under specific reaction conditions. One common method involves using sodium metabisulphite as an oxidizing agent in a solvent mixture under mild conditions . The reaction yields the desired benzimidazole derivative, which can be purified using standard techniques such as recrystallization or chromatography.
Industrial production methods may involve similar synthetic routes but are optimized for higher yields and efficiency. These methods often utilize continuous flow reactors and automated systems to ensure consistent product quality and scalability .
Chemical Reactions Analysis
2-(1-Phenylethyl)-1,2,3,4-tetrahydropyrazino[1,2-A][1,3]benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or alkyl groups are introduced using appropriate reagents and conditions
Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology: In biological research, the compound has shown promise as an antiproliferative agent against various cancer cell lines.
Medicine: The compound’s antimicrobial and antiviral properties have been investigated, with results indicating its effectiveness against a range of pathogens.
Mechanism of Action
The mechanism of action of 2-(1-Phenylethyl)-1,2,3,4-tetrahydropyrazino[1,2-A][1,3]benzimidazole involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit key enzymes and proteins involved in cell proliferation and survival. For example, it can inhibit the activity of topoisomerases, which are essential for DNA replication and transcription . Additionally, the compound can induce apoptosis in cancer cells by activating pro-apoptotic pathways and inhibiting anti-apoptotic proteins .
Comparison with Similar Compounds
2-(1-Phenylethyl)-1,2,3,4-tetrahydropyrazino[1,2-A][1,3]benzimidazole can be compared with other benzimidazole derivatives, such as:
2-Phenylbenzimidazole: Known for its antimicrobial and anticancer properties.
2-(4-Fluorobenzyl)benzimidazole: Exhibits potent antiproliferative activity against cancer cell lines.
2-(4-Chlorophenoxy)methylbenzimidazole: Demonstrates significant activity against fungal pathogens.
The uniqueness of this compound lies in its tetrahydropyrazino ring fused to the benzimidazole core, which imparts distinct chemical and biological properties compared to other benzimidazole derivatives.
Properties
IUPAC Name |
2-(1-phenylethyl)-3,4-dihydro-1H-pyrazino[1,2-a]benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3/c1-14(15-7-3-2-4-8-15)20-11-12-21-17-10-6-5-9-16(17)19-18(21)13-20/h2-10,14H,11-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHEAKYSIFGJRGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CCN3C(=NC4=CC=CC=C43)C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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